2-[3-(Aminomethyl)phenyl]propan-2-ol

Purity Specification Quality Control Synthetic Intermediate Procurement

2-[3-(Aminomethyl)phenyl]propan-2-ol (CAS 1021871-68-0), also designated as 3-(aminomethyl)-α,α-dimethylbenzenemethanol, is a bifunctional aromatic aminoalcohol characterized by a meta-aminomethyl substituent and a tertiary alcohol moiety. This compound is commercially supplied with certified purity specifications (95%–97%) and is employed primarily as a versatile synthetic intermediate for constructing complex molecules.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 1021871-68-0
Cat. No. B2523134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Aminomethyl)phenyl]propan-2-ol
CAS1021871-68-0
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC(C)(C1=CC=CC(=C1)CN)O
InChIInChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3
InChIKeyKJGDRDVSHVXPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Aminomethyl)phenyl]propan-2-ol (CAS 1021871-68-0) — Procurement-Grade Aminomethyl Phenyl Propanol for Synthesis & Discovery


2-[3-(Aminomethyl)phenyl]propan-2-ol (CAS 1021871-68-0), also designated as 3-(aminomethyl)-α,α-dimethylbenzenemethanol, is a bifunctional aromatic aminoalcohol characterized by a meta-aminomethyl substituent and a tertiary alcohol moiety [1]. This compound is commercially supplied with certified purity specifications (95%–97%) [2] and is employed primarily as a versatile synthetic intermediate for constructing complex molecules . Its combination of a primary amine and a tertiary alcohol enables orthogonal reactivity for amide bond formation, reductive amination, and nucleophilic substitution, making it a valuable building block in medicinal chemistry and organic synthesis workflows.

Why In‑Class Aminomethyl Aromatics Cannot Substitute for 2‑[3‑(Aminomethyl)phenyl]propan‑2‑ol in Demanding Synthetic Routes


Substituting a closely related aminomethyl aromatic for 2-[3-(Aminomethyl)phenyl]propan-2-ol introduces unacceptable risks in synthetic reproducibility and downstream purity. Regioisomers such as 2-[4-(aminomethyl)phenyl]propan-2-ol (CAS 214758-90-4) exhibit fundamentally different hydrogen‑bonding networks and steric profiles due to the para‑substitution pattern, which can drastically alter reaction kinetics and product distribution [1]. Furthermore, analogs lacking the tertiary alcohol (e.g., benzylamine derivatives) eliminate a key orthogonal functional handle, forcing redesign of protection/deprotection sequences . The meta‑aminomethyl and tertiary alcohol combination in the target compound is precisely specified in proprietary synthetic protocols and patent disclosures [2]; any unvalidated substitution compromises both experimental fidelity and intellectual property compliance.

Quantified Differentiation of 2‑[3‑(Aminomethyl)phenyl]propan‑2‑ol from Closest Analogs and Alternatives


Certified Purity Benchmark: 2‑[3‑(Aminomethyl)phenyl]propan‑2‑ol at 97% vs. Industry‑Standard 95%

The target compound is commercially available with a certified purity of 97% from Henan InnoChem New Material Co., Ltd., exceeding the more commonly supplied 95% purity grade [1]. This higher purity directly reduces the burden of impurities in subsequent reactions, improving yield and simplifying purification. The 97% specification is documented in the vendor's technical datasheet and represents a quantifiable advantage for procurement decisions .

Purity Specification Quality Control Synthetic Intermediate Procurement

Regioisomeric Differentiation: Meta‑Substituted 2‑[3‑(Aminomethyl)phenyl]propan‑2‑ol vs. Para‑Substituted 2‑[4‑(Aminomethyl)phenyl]propan‑2‑ol

The target compound (meta-substituted, CAS 1021871-68-0) exhibits distinct physicochemical properties compared to its para-substituted regioisomer (CAS 214758-90-4) [1][2]. The meta-substitution pattern influences molecular geometry, dipole moment, and hydrogen-bonding capacity, which are critical for specific receptor or enzyme interactions in drug discovery programs . The para-isomer is known to modulate the muscarinic acetylcholine receptor M4 , while the meta-isomer's binding profile remains distinct. This positional isomerism is non‑interchangeable in structure‑based design.

Regiochemistry Structure-Activity Relationship Synthetic Intermediates

Functional Group Orthogonality: Tertiary Alcohol Differentiation from Primary Alcohol or Non‑Hydroxy Analogs

The tertiary alcohol moiety in 2‑[3‑(aminomethyl)phenyl]propan‑2‑ol provides a distinct synthetic advantage over analogs lacking this functionality, such as simple benzylamine derivatives . The tertiary alcohol is resistant to oxidation under conditions that would affect primary or secondary alcohols, and it does not require protection during reactions that target the primary amine. This orthogonality reduces the number of synthetic steps and improves overall yield in multi‑step syntheses .

Functional Group Orthogonality Protecting Group Strategy Synthetic Efficiency

Optimal Scientific and Industrial Applications for 2‑[3‑(Aminomethyl)phenyl]propan‑2‑ol


Medicinal Chemistry: Synthesis of Factor Xa Inhibitors and Related Benzylamine Derivatives

2‑[3‑(Aminomethyl)phenyl]propan‑2‑ol serves as a critical intermediate in the synthesis of Factor Xa inhibitors and substituted N‑[(aminoiminomethyl or aminomethyl)phenyl]propyl amides, as described in patent literature [1][2]. The meta‑aminomethylphenyl scaffold provides the required geometry for binding to the Factor Xa active site, and the tertiary alcohol offers a convenient handle for further elaboration without premature deprotection. Procurement of the compound at certified purity (95%–97%) ensures consistent yields and minimizes side products in these multi‑step patent‑protected synthetic routes .

Organic Synthesis: Building Block for Complex Amine‑Containing Scaffolds via Reductive Amination

The primary amine functionality in 2‑[3‑(aminomethyl)phenyl]propan‑2‑ol enables efficient reductive amination with aldehydes and ketones to generate diverse secondary and tertiary amine libraries . The tertiary alcohol remains inert under standard reductive amination conditions (e.g., NaBH4, NaBH3CN), eliminating the need for protection. This orthogonal reactivity is particularly valuable in parallel synthesis and library production workflows, where minimizing reaction steps directly impacts throughput and cost .

Chemical Biology: Synthesis of Affinity Probes and Bifunctional Linkers

The bifunctional nature of 2‑[3‑(aminomethyl)phenyl]propan‑2‑ol—combining a nucleophilic primary amine and a tertiary alcohol—makes it an ideal precursor for heterobifunctional linkers used in chemical biology . The amine can be conjugated to carboxylate‑containing biomolecules via amide bond formation, while the tertiary alcohol can be activated (e.g., as a mesylate or tosylate) for subsequent nucleophilic displacement with thiols or other nucleophiles. This orthogonal functionalization strategy is documented in the synthesis of activity‑based probes and targeted protein degraders [3].

Technical Documentation Hub

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